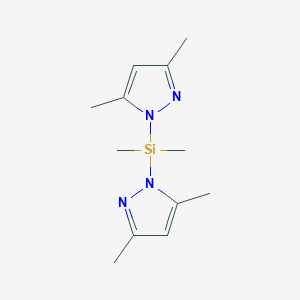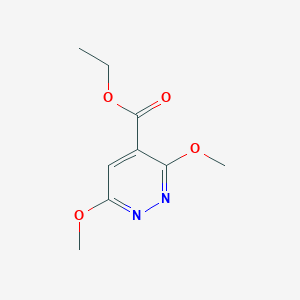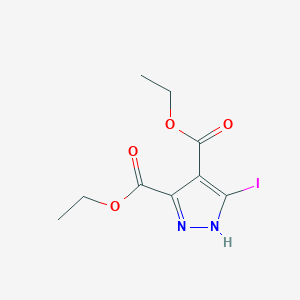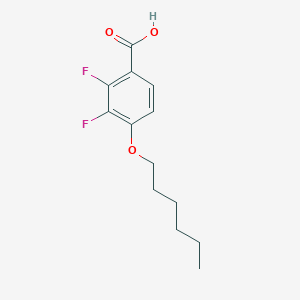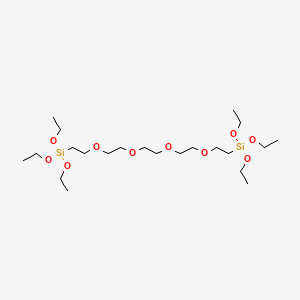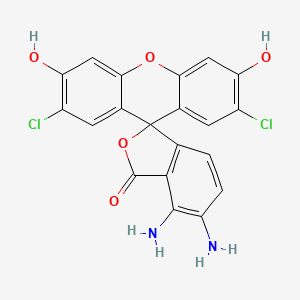
DAF-4 DA; 90%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DAF-4 DA, also known as 3,4-Diamino-2’,7’-dichlorofluorescein diacetate, is a fluorescent detection compound . It is a non-fluorescent compound that becomes fluorescent upon reaction with nitric oxide (NO). DAF-4 DA is membrane permeant and is deacetylated by intracellular esterases to form DAF-4, which can react with NO to form the fluorescent DAF-4T . This property makes it useful for the fluorimetric detection of nitric oxide and in fluorescence microscopy to measure real-time changes in nitric oxide levels in vivo .
Molecular Structure Analysis
DAF-4 DA has a molecular formula of C24H16Cl2N2O7 and a molecular weight of 515.30 . The exact molecular structure is not provided in the search results.Chemical Reactions Analysis
DAF-4 DA is non-fluorescent until it reacts with nitric oxide (NO). This reaction is facilitated by intracellular esterases that deacetylate DAF-4 DA to form DAF-4, which can then react with NO to form the fluorescent DAF-4T . This property allows DAF-4 DA to be used as an indicator for nitric oxide .Physical And Chemical Properties Analysis
DAF-4 DA is a light yellow powder . It is soluble in chloroform and DMSO . It is stable for at least 2 years when stored at -20°C . The spectral data for DAF-4 DA is λex 505nm, λem 530nm .Wissenschaftliche Forschungsanwendungen
Wastewater Treatment and Environmental Management
- Dissolved Air Flotation (DAF) in Wastewater Treatment : DAF technology achieves significant reductions in chemical oxygen demand (COD) and nutrients in abattoir wastewater, with COD reductions ranging from 32% to 90%. It is capable of removing large amounts of nutrients and has been proven effective in various stages of wastewater treatment, including pre-treatments and anaerobic systems, which are suitable for high organic compound content wastewater (Mittal, 2006).
Water Purification and Environmental Health
- Applications of DAF in Drinking Water Treatment : DAF is particularly effective for treating water supplies with algae, natural color, or organic matter and surpasses sedimentation in turbidity and particle removal efficiency. It also excels in removing Giardia cysts and Cryptosporidium oocysts, showcasing its importance in drinking water purification and public health (Edzwald, 2010).
Data Envelopment Analysis (DEA) in Energy and Environment
- DEA for Energy and Environmental Efficiency : This study reviews DEA applications in assessing energy and environmental efficiency over four decades, emphasizing DEA's role in balancing economic success and pollution mitigation. DEA serves as a critical methodology for evaluating sustainability and addressing global warming and climate change challenges (Sueyoshi et al., 2017).
Research Efficiency and Methodology
- Research Efficiency Evaluation in Chinese Universities : Utilizing DEA, this study evaluates the research efficiency of 40 key Chinese science and technology universities, providing insights into optimizing resource allocation and enhancing research output quality (Li Shuang-ji, 2014).
Eigenschaften
IUPAC Name |
6,7-diamino-2',7'-dichloro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl2N2O5/c21-10-3-8-15(5-13(10)25)28-16-6-14(26)11(22)4-9(16)20(8)7-1-2-12(23)18(24)17(7)19(27)29-20/h1-6,25-26H,23-24H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXNTHPYMAFXLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C3(C4=CC(=C(C=C4OC5=CC(=C(C=C53)Cl)O)O)Cl)OC2=O)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl2N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Diamino-2',7'-dichloro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




